molecular formula C7H5F2NO B1498303 6-Amino-2,3-difluorobenzaldehyde

6-Amino-2,3-difluorobenzaldehyde

Cat. No.: B1498303
M. Wt: 157.12 g/mol
InChI Key: YBYLZLLENHTFIB-UHFFFAOYSA-N
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Description

6-Amino-2,3-difluorobenzaldehyde (C₇H₅F₂NO) is a fluorinated aromatic aldehyde with an amino group at the 6-position and fluorine atoms at the 2- and 3-positions. This compound is of significant interest in medicinal and synthetic chemistry due to its dual functionality: the aldehyde group serves as a reactive site for condensation or nucleophilic addition reactions, while the amino and fluorine substituents modulate electronic and steric properties. Fluorine atoms enhance metabolic stability and lipophilicity, making the compound valuable in drug design . The amino group can act as a directing group in electrophilic substitution or participate in hydrogen bonding, influencing interactions with biological targets .

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

6-amino-2,3-difluorobenzaldehyde

InChI

InChI=1S/C7H5F2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2

InChI Key

YBYLZLLENHTFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C=O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Physicochemical Properties
Property This compound 6-Bromo-2,3-difluorobenzaldehyde 6-Amino-2,3-dimethoxybenzoic acid
Molecular Weight (g/mol) 171.12 235.00 211.21
LogP (Predicted) 1.2–1.5 2.0–2.3 0.8–1.1
Hydrogen Bond Donors 1 (NH₂) 0 2 (NH₂, COOH)
Reactivity High (aldehyde + NH₂) Moderate (Br substitution) Moderate (COOH + NH₂)

Notes:

  • LogP values indicate that fluorinated derivatives (e.g., 6-Bromo-2,3-difluorobenzaldehyde) are more lipophilic, favoring membrane permeability .
  • The amino-aldehyde’s dual functionality enables diverse reactivity, though stability under acidic/basic conditions requires further study.

Preparation Methods

Direct Formylation of Difluorobenzene Derivatives

One efficient approach to synthesize difluorobenzaldehydes, which are precursors to amino-substituted derivatives, is the direct lithiation and formylation of difluorobenzene isomers.

Typical Procedure:

  • Starting Material: 1,2-Difluorobenzene (for 2,3-difluorobenzaldehyde)
  • Solvent: Tetrahydrofuran (THF)
  • Reagents: n-Butyllithium (n-BuLi) for lithiation; N,N-Dimethylformamide (DMF) for formylation
  • Conditions:
    • Cooling to -65 °C under nitrogen atmosphere
    • Slow addition of n-BuLi over 1.5–2.5 hours
    • Stirring at low temperature for 0.5–0.75 hours post-lithiation
    • Addition of DMF over 1–1.5 hours
    • Gradual warming to -30 °C
    • Quenching with 10% HCl at 30 °C
  • Workup: Washing, distillation, and purification yield the difluorobenzaldehyde

Example Data from Patent CN102659544A:

Step Reagents & Conditions Quantity Example Notes
1 1,2-Difluorobenzene + THF, cooled to -65 °C 1000 g 1,2-Difluorobenzene; 5000 mL THF Nitrogen purge 3x
Drip n-BuLi (2.5 M in hexane) over 2 hours 4000 mL Lithiation
2 Stir 0.5 h insulation at -65 °C
Drip DMF over 1 h 750–800 g Formylation
3 Warm to -30 °C, quench with 10% HCl at 30 °C Extraction and purification
Yield Purified 2,3-difluorobenzaldehyde High yield (not specified) Simple, cost-effective method

This method is noted for its simplicity, high productivity, and low cost. The low temperature control is critical to avoid side reactions and maximize yield.

Grignard Exchange Reaction and Formylation

Another method involves a Grignard reagent exchange on difluorobromobenzene, followed by reaction with DMF to introduce the formyl group.

Key Features:

  • Starting Material: 3,4-Difluorobromobenzene (analogous to 2,3-difluoro isomers)
  • Reagents: Isopropylmagnesium chloride (RMgCl) for Grignard exchange; DMF for formylation
  • Solvent: Tetrahydrofuran (THF)
  • Conditions:
    • Preparation of RMgCl by reacting magnesium with isopropyl chloride in THF with iodine as initiator
    • Grignard exchange with difluorobromobenzene at controlled temperatures to minimize byproducts
    • Subsequent reaction with DMF to form difluorobenzaldehyde
  • Advantages: Lower reaction temperature reduces byproduct formation, improving yield and purity

Process Summary (from CN105859536A):

Step Reagents & Conditions Notes
1 RMgCl preparation: Mg, THF, iodine, isopropyl chloride Initiation of Grignard reagent
2 Grignard exchange with 3,4-difluorobromobenzene Controlled temperature to reduce byproducts
3 Reaction with DMF Formylation step
4 Workup and purification High yield and purity achieved

This method is particularly useful for isomers where direct lithiation is challenging or less selective.

The introduction of the amino group at the 6-position (ortho to the aldehyde) is typically achieved via reduction of a nitro precursor or direct amination.

Common Synthetic Route:

  • Step 1: Synthesis of 2,3-difluorobenzaldehyde (as above)
  • Step 2: Nitration to introduce a nitro group at the 6-position (may require regioselective nitration)
  • Step 3: Reduction of the nitro group to an amine using:
    • Catalytic hydrogenation (H₂ with Pd-C catalyst in ethanol)
    • Chemical reduction (e.g., SnCl₂ in HCl)
  • Step 4: Purification by recrystallization or chromatography to achieve high purity (>95%)

Alternative Amination Methods:

  • Direct amination of difluorobenzaldehyde using ammonia or amine sources under reflux with acidic catalysts (e.g., glacial acetic acid) can be employed, but often nitro reduction routes provide better regioselectivity and yields.

Protective Group Strategy and Yield Optimization

To improve yields and facilitate purification, protective groups such as dioxolane rings can be employed on the aldehyde functionality during amination steps.

Example from US Patent US10047037B2:

  • Formation of 2-(3,4-difluorophenyl)-1,3-dioxolane by reaction of 3,4-difluorobenzaldehyde with ethylene glycol under Dean-Stark conditions (reflux, nitrogen atmosphere)
  • Use of p-toluenesulfonic acid as catalyst
  • Subsequent amination or functional group transformations performed on protected intermediate
  • Final deprotection yields the target amino-difluorobenzaldehyde with high purity and yield (up to 96.5%)

Experimental Data:

Compound Yield (%) Purity (%) Conditions
2-(3,4-difluorophenyl)-1,3-dioxolane 94.1 96 Reflux with ethylene glycol, p-TsOH catalyst
6-Amino-2,3-difluorobenzaldehyde 96.5 >95 Reduction and deprotection steps

This strategy minimizes side reactions and simplifies purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages Yield & Purity
Direct Lithiation & Formylation 1,2-Difluorobenzene n-BuLi (−65 °C), DMF, THF, HCl quench Simple, cost-effective, scalable High yield (not specified)
Grignard Exchange & Formylation 3,4-Difluorobromobenzene RMgCl (isopropylmagnesium chloride), DMF, THF Reduced byproducts, improved purity High yield & purity
Nitration & Nitro Reduction Difluorobenzaldehyde Nitration reagents, Pd-C/H₂ or SnCl₂/HCl Regioselective amination >95% purity
Protective Group Strategy Difluorobenzaldehyde Ethylene glycol, p-TsOH, Dean-Stark, reduction steps Improved yield and purification Up to 96.5% yield

Research Findings and Notes

  • Temperature control during lithiation and Grignard reactions is critical to avoid side reactions and maximize yield.
  • Protective group chemistry (e.g., dioxolane formation) is effective in stabilizing aldehyde functionality during amination.
  • Catalytic hydrogenation is preferred for nitro group reduction due to mild conditions and high selectivity.
  • Industrial scale-up favors methods that minimize hazardous reagents and byproducts, with direct lithiation and Grignard methods being prominent.
  • Spectroscopic methods (¹H/¹³C NMR, IR, MS) are essential for confirming structure and purity post-synthesis.

Q & A

Q. What are the common synthetic routes for 6-Amino-2,3-difluorobenzaldehyde, and how do reaction conditions influence yield?

The synthesis of fluorinated aromatic aldehydes typically involves multi-step functional group transformations. For example, 6-Amino-2,3-difluorobenzonitrile (a structurally analogous compound) is synthesized via the reduction of 2,3-difluoro-6-nitrobenzonitrile using agents like hydrogenation catalysts or sodium dithionite . Adapting this to the aldehyde derivative may require:

  • Nitro-to-amine reduction : Use Pd/C with H₂ or NaBH₄ in methanol.
  • Aldehyde introduction : Oxidative methods (e.g., MnO₂) or formylation via Vilsmeier-Haack reaction.
    Critical factors include:
  • Temperature : Excess heat may degrade the aldehyde group.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Protecting groups : Temporary protection of the amino group during oxidation steps to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

Key spectral signatures include:

Technique Diagnostic Peaks
¹H NMR - Aldehyde proton: δ 9.8–10.2 ppm (singlet).
- Aromatic protons: Coupling patterns from adjacent fluorines (e.g., JF-H ~20 Hz).
¹³C NMR - Aldehyde carbon: δ ~190–200 ppm.
- Fluorine-substituted carbons: Deshielded (δ 110–130 ppm).
IR - Aldehyde C=O stretch: ~1700 cm⁻¹.
- N-H stretch (amine): ~3300–3500 cm⁻¹.
Fluorine atoms induce splitting in NMR spectra, while the aldehyde group’s reactivity can be confirmed via derivatization (e.g., formation of hydrazones).

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The ortho- and para-fluorine atoms exert strong electron-withdrawing effects via inductive withdrawal, activating the benzene ring toward NAS. Key considerations:

  • Regioselectivity : Fluorine at C2 and C3 directs incoming nucleophiles to C4 or C5 positions.
  • Kinetics : Fluorine’s electronegativity lowers the energy of the transition state, accelerating reactions compared to non-fluorinated analogs.
    Experimental validation:
  • Compare reaction rates with 6-Amino-2-fluorobenzaldehyde (single fluorine) to assess additive effects.
  • Use DFT calculations to map electron density distribution .

Q. What strategies mitigate by-product formation during coupling reactions involving this compound?

Common by-products include:

  • Schiff bases : From aldehyde-amine condensation.
  • Oxidation products : Aldehyde → carboxylic acid under acidic/oxidative conditions.
    Mitigation approaches:
  • Protecting the aldehyde : Use acetal protecting groups during amine activation.
  • Low-temperature reactions : Perform couplings at 0–5°C to suppress side reactions.
  • Catalytic systems : Employ Pd(0) catalysts for selective cross-couplings (e.g., Suzuki-Miyaura) .

Q. How does the compound interact with biological targets (e.g., enzymes), and what computational tools predict its binding affinity?

The amino group forms hydrogen bonds with enzyme active sites, while fluorines enhance metabolic stability. Example workflow:

Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases).

MD simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER).

Free energy calculations : MM-PBSA/GBSA to quantify ΔGbinding.
Experimental validation via SPR or ITC is recommended to confirm computational predictions .

Data Contradictions and Resolution

  • Synthetic yields : reports >80% yield for nitrile reduction, while aldehyde syntheses (e.g., ) note lower yields (~50–60%) due to aldehyde oxidation. Resolution: Optimize inert atmospheres (N₂/Ar) and reducing agents (e.g., NaBH₄ vs. LiAlH₄) .
  • Fluorine’s electronic effects : Some studies suggest fluorine’s inductive effect dominates, while others emphasize resonance contributions. Resolution: Use Hammett substituent constants (σm = 0.34 for -F) to model electronic impacts .

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